molecular formula C12H20Cl2FN3O2 B127400 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride CAS No. 142934-88-1

1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride

Cat. No.: B127400
CAS No.: 142934-88-1
M. Wt: 328.21 g/mol
InChI Key: GQXWIFBBWLCPBX-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methylamino groups. The final step involves the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-alpha-phenyl-3-pyridinemethanol
  • 3-Pyridinemethanol, 2-chloro-alpha-methyl-

Uniqueness

Compared to similar compounds, 1-(2-Chloro-5-Fluoro-6-Methylaminopyridin-3-yl-2-(2-Dimethylaminoethoxy)Ethanol Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

142934-88-1

Molecular Formula

C12H20Cl2FN3O2

Molecular Weight

328.21 g/mol

IUPAC Name

1-[2-chloro-5-fluoro-6-(methylamino)pyridin-3-yl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C12H19ClFN3O2.ClH/c1-15-12-9(14)6-8(11(13)16-12)10(18)7-19-5-4-17(2)3;/h6,10,18H,4-5,7H2,1-3H3,(H,15,16);1H

InChI Key

GQXWIFBBWLCPBX-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl

Canonical SMILES

CNC1=C(C=C(C(=N1)Cl)C(COCCN(C)C)O)F.Cl

Synonyms

3-Pyridinemethanol, 2-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-5 -fluoro-6-(methylamino)-, monohydrochloride

Origin of Product

United States

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